molecular formula C18H17FN4O B2777271 1-(3,4-dimethylphenyl)-N-(3-fluorophenyl)-5-methyltriazole-4-carboxamide CAS No. 897758-66-6

1-(3,4-dimethylphenyl)-N-(3-fluorophenyl)-5-methyltriazole-4-carboxamide

Cat. No. B2777271
CAS RN: 897758-66-6
M. Wt: 324.359
InChI Key: YSUZRJKJXCQWRU-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenyl)-N-(3-fluorophenyl)-5-methyltriazole-4-carboxamide, also known as DFTZ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-N-(3-fluorophenyl)-5-methyltriazole-4-carboxamide is not fully understood, but studies suggest that it works by inhibiting various enzymes and proteins involved in cellular processes, including DNA synthesis, cell cycle progression, and viral replication. 1-(3,4-dimethylphenyl)-N-(3-fluorophenyl)-5-methyltriazole-4-carboxamide has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and topoisomerases, which are essential for DNA replication and cell division. Additionally, 1-(3,4-dimethylphenyl)-N-(3-fluorophenyl)-5-methyltriazole-4-carboxamide has been shown to inhibit the activity of the NS3/4A protease of the hepatitis C virus, which is essential for viral replication.
Biochemical and Physiological Effects:
1-(3,4-dimethylphenyl)-N-(3-fluorophenyl)-5-methyltriazole-4-carboxamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. Studies have also shown that 1-(3,4-dimethylphenyl)-N-(3-fluorophenyl)-5-methyltriazole-4-carboxamide can modulate the expression of various genes involved in cellular processes, including those involved in cell cycle regulation and apoptosis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(3,4-dimethylphenyl)-N-(3-fluorophenyl)-5-methyltriazole-4-carboxamide in lab experiments is its high potency and specificity for its target enzymes and proteins. Additionally, 1-(3,4-dimethylphenyl)-N-(3-fluorophenyl)-5-methyltriazole-4-carboxamide has shown low toxicity in in vitro and in vivo studies. However, one of the limitations of using 1-(3,4-dimethylphenyl)-N-(3-fluorophenyl)-5-methyltriazole-4-carboxamide in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of 1-(3,4-dimethylphenyl)-N-(3-fluorophenyl)-5-methyltriazole-4-carboxamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of 1-(3,4-dimethylphenyl)-N-(3-fluorophenyl)-5-methyltriazole-4-carboxamide in animal models and clinical trials. Additionally, further studies are needed to elucidate the mechanism of action of 1-(3,4-dimethylphenyl)-N-(3-fluorophenyl)-5-methyltriazole-4-carboxamide and its potential applications in other fields, such as neurodegenerative diseases and inflammation.

Synthesis Methods

The synthesis of 1-(3,4-dimethylphenyl)-N-(3-fluorophenyl)-5-methyltriazole-4-carboxamide involves a multistep process that includes the reaction of 3,4-dimethylbenzaldehyde with 3-fluoroaniline to form 1-(3,4-dimethylphenyl)-3-fluoro-1H-pyrazole. This intermediate compound is then reacted with methylhydrazine to form 1-(3,4-dimethylphenyl)-N-methyl-3-fluoro-1H-pyrazole-5-carbohydrazide. Finally, the carboxylic acid group of the intermediate compound is converted to an amide group through the reaction with isobutyl chloroformate, resulting in the formation of 1-(3,4-dimethylphenyl)-N-(3-fluorophenyl)-5-methyltriazole-4-carboxamide.

Scientific Research Applications

1-(3,4-dimethylphenyl)-N-(3-fluorophenyl)-5-methyltriazole-4-carboxamide has shown promising results in various scientific research applications, including its potential use as an anticancer agent, antifungal agent, and antiviral agent. Studies have shown that 1-(3,4-dimethylphenyl)-N-(3-fluorophenyl)-5-methyltriazole-4-carboxamide inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, 1-(3,4-dimethylphenyl)-N-(3-fluorophenyl)-5-methyltriazole-4-carboxamide has been shown to possess antifungal activity against various strains of fungi, including Candida albicans and Aspergillus fumigatus. Furthermore, 1-(3,4-dimethylphenyl)-N-(3-fluorophenyl)-5-methyltriazole-4-carboxamide has demonstrated antiviral activity against the hepatitis C virus and the dengue virus.

properties

IUPAC Name

1-(3,4-dimethylphenyl)-N-(3-fluorophenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O/c1-11-7-8-16(9-12(11)2)23-13(3)17(21-22-23)18(24)20-15-6-4-5-14(19)10-15/h4-10H,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSUZRJKJXCQWRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC(=CC=C3)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dimethylphenyl)-N-(3-fluorophenyl)-5-methyltriazole-4-carboxamide

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